molecular formula C21H24N8O2 B2379880 (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone CAS No. 2034230-79-8

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone

カタログ番号: B2379880
CAS番号: 2034230-79-8
分子量: 420.477
InChIキー: LZNDKNYRNMKZDR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone features a pyrimidine core substituted at the 4-position with an azetidine ring, which is further linked via a methanone group to a 3-methoxyphenyl-substituted piperazine. Key structural elements include:

  • Pyrimidine-triazole-azetidine core: The 6-position of pyrimidine bears a 1,2,4-triazole moiety, while the 4-position is connected to an azetidine ring.
  • Piperazine-methanone linkage: The azetidine’s 3-position is bonded to a methanone group, bridging to a piperazine substituted with a 3-methoxyphenyl group.

特性

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O2/c1-31-18-4-2-3-17(9-18)26-5-7-27(8-6-26)21(30)16-11-28(12-16)19-10-20(24-14-23-19)29-15-22-13-25-29/h2-4,9-10,13-16H,5-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNDKNYRNMKZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule with potential biological activity. This article reviews its bioactivity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula

The molecular formula of the compound is C19H22N6OC_{19}H_{22}N_{6}O, indicating a diverse array of functional groups that may contribute to its biological effects.

Structural Features

The compound features:

  • A triazole ring, which is known for its role in various biological activities.
  • A pyrimidine moiety that enhances the interaction with biological targets.
  • An azetidine ring that may influence the compound's pharmacokinetics.

Antimicrobial Activity

Recent studies have indicated that similar compounds with triazole and pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in certain cases . The presence of the triazole group is often linked to enhanced activity against various pathogens due to its ability to interact with enzyme targets.

Anticancer Potential

Compounds featuring triazole and piperazine derivatives have been evaluated for their anticancer properties. Research has demonstrated that such compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological activity. Studies on similar piperazine derivatives indicate effects on neurotransmitter systems, which can lead to anxiolytic or antidepressant-like activities. The methoxyphenyl group may enhance lipophilicity, improving blood-brain barrier penetration and overall efficacy in neurological applications .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Triazole Substitution : The position and nature of substituents on the triazole ring significantly affect antimicrobial potency.
  • Pyrimidine Variants : Alterations in the pyrimidine structure can modulate cytotoxicity and selectivity towards cancer cells.

A comprehensive SAR analysis can be summarized in Table 1 below:

ComponentModification TypeEffect on Activity
TriazoleSubstituent variationEnhanced antimicrobial potency
PyrimidineRing modificationIncreased cytotoxicity
PiperazineChain length adjustmentImproved CNS penetration

Study 1: Antitubercular Activity

A study evaluated a series of compounds similar to our target compound against Mycobacterium tuberculosis. The most potent derivative exhibited an IC90 of 4.00 μM, highlighting the importance of structural optimization in enhancing efficacy .

Study 2: Neuroprotective Effects

Research into piperazine derivatives showed promising neuroprotective effects in models of neurodegeneration. Compounds demonstrated reduced oxidative stress markers and improved neuronal survival rates in vitro .

科学的研究の応用

Chemical Properties and Structure

The molecular formula of this compound is C21H25N9OC_{21}H_{25}N_{9}O with a molecular weight of 419.5 g/mol. The structure features multiple pharmacophores, including a triazole and piperazine moiety, which are known for their biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the triazole ring in the compound has been linked to enhanced antifungal and antibacterial activities. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeReference
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanoneAntibacterial
6-(1H-1,2,4-triazol-1-yl)pyrimidin derivativesAntifungal
(1-(4-Aryl)-1H-1,2,3-triazol-4-yl)methyl derivativesAntimycobacterial

Anticancer Properties

The compound's structure suggests potential anticancer activity through mechanisms such as apoptosis induction and tubulin polymerization inhibition. Studies on similar triazole-piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (BT-474) and cervical cancer (HeLa) cells .

Table 2: Cytotoxicity Studies on Related Compounds

Compound NameCell Line TestedIC50 Value (μM)Reference
Substituted (benzyl)-triazol derivativesBT-4740.99 ± 0.01
Dihydropyrimidine-triazole hybridsHeLaNot specified

Anti-inflammatory Effects

Compounds containing triazole and piperazine structures have shown promise in reducing inflammation through various biological pathways. Research indicates that these compounds can modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Case Studies and Experimental Findings

Several studies have focused on synthesizing and evaluating the biological activity of similar compounds:

  • Synthesis and Evaluation : A series of novel heterocyclic compounds were synthesized, characterized using spectroscopic methods (IR, NMR), and evaluated for their antimicrobial activity using standard microbiological techniques. The results indicated that some synthesized compounds exhibited significant activity against both bacterial and fungal strains .
  • Cytotoxicity Assays : In vitro assays were performed to assess the cytotoxicity of various triazole-containing compounds against cancer cell lines. The findings highlighted certain derivatives with promising anticancer properties, warranting further investigation into their mechanisms of action .
  • Molecular Docking Studies : Molecular docking studies have been employed to understand the interaction between these compounds and their biological targets at the molecular level. These studies suggest that hydrophobic interactions play a crucial role in binding affinity and activity .

類似化合物との比較

Structural Analogues with Piperazine-Methanone Linkages

Several analogues share the piperazine-methanone framework but differ in core heterocycles and substituents:

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrimidine-triazole-azetidine 3-Methoxyphenyl on piperazine Not reported (inferred antiparasitic)
(6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p) Imidazo-pyridine-triazole 4-Methoxy-2-nitrophenyl on triazole Antileishmanial/antitrypanosomal
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (5) Pyrazole-butanone Trifluoromethylphenyl on piperazine Synthetic intermediate
4-[4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one Triazolone-phenyl-piperazine 4-Methoxyphenyl on piperazine Not reported (structural analogue)

Key Observations :

  • Core Heterocycle Influence : The pyrimidine-triazole-azetidine core in the target compound offers a smaller, more rigid structure compared to imidazo-pyridine (e.g., 8p) or pyrazole derivatives. This may affect binding affinity and metabolic stability .

Pharmacological Activity Comparison

Compounds with triazole and piperazine motifs often exhibit antiparasitic or antimicrobial activity:

  • Compound 8p: Demonstrated IC₅₀ values of 1.2–3.8 µM against Leishmania donovani and Trypanosoma brucei, attributed to the nitroaryl-triazole group enhancing redox activity .

The target compound’s lack of nitro or electron-withdrawing groups may reduce cytotoxicity compared to 8p, while the azetidine’s strain could enhance solubility over saturated piperidine analogues .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone?

  • Answer: Synthesis typically involves multi-step reactions, including:

  • Heterocycle formation : The pyrimidine-triazole core is constructed via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring closure .
  • Azetidine coupling : The azetidine moiety is introduced through SN2 reactions or Buchwald-Hartwig amination under inert conditions .
  • Piperazine functionalization : The 3-methoxyphenyl group is attached to the piperazine ring via reductive amination or alkylation, requiring precise stoichiometry .
  • Final coupling : Methanone linkage between azetidine and piperazine is achieved using coupling agents like EDC/HOBt in anhydrous solvents .

Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

  • Answer:

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR resolve stereochemistry and confirm substituent positions, particularly for the azetidine and piperazine rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns for halogenated intermediates .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures >95% purity by quantifying residual solvents or unreacted intermediates .

Q. What structural motifs in this compound are pharmacologically significant?

  • Answer:

  • 1,2,4-Triazole : Enhances metabolic stability and participates in hydrogen bonding with biological targets .
  • Pyrimidine : Acts as a planar aromatic scaffold for π-π stacking in enzyme active sites .
  • Azetidine : Rigid three-membered ring improves conformational restraint, potentially enhancing binding affinity .
  • Piperazine-methoxyphenyl : The 3-methoxy group modulates lipophilicity and influences blood-brain barrier permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during triazole-pyrimidine coupling?

  • Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require degassing to prevent oxidation .
  • Catalyst screening : Copper(I) iodide (CuI) or ruthenium catalysts for CuAAC should be tested at 0.5–2 mol% to balance cost and efficiency .
  • Temperature control : Heating at 60–80°C accelerates cycloaddition while avoiding decomposition of heat-sensitive azetidine intermediates .
  • Workup protocols : Use extraction with ethyl acetate and silica gel chromatography to isolate the triazole-pyrimidine product .

Q. How should researchers resolve discrepancies in ¹H NMR data for the azetidine ring protons?

  • Answer:

  • Variable Temperature (VT) NMR : Probe dynamic ring puckering by acquiring spectra at 25°C and −40°C to slow conformational exchange .
  • Computational modeling : Compare experimental chemical shifts with DFT-calculated shifts (e.g., using Gaussian or ADF software) .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns and assign overlapping signals .

Q. What strategies are recommended for improving the compound’s solubility in biological assays?

  • Answer:

  • Salt formation : Prepare hydrochloride or mesylate salts via acid-base reactions in methanol/water mixtures .
  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility in aqueous buffers without denaturing proteins .
  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyl, amine) on the methoxyphenyl ring while monitoring SAR trade-offs .

Q. How can in silico methods predict the compound’s target interactions and selectivity?

  • Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against kinase or GPCR targets, focusing on the triazole and pyrimidine motifs .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in triazole) using tools like Phase or MOE .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues in the target’s active site .

Data Contradiction and Validation

Q. How to address conflicting bioactivity results between in vitro and cell-based assays?

  • Answer:

  • Assay recalibration : Verify compound stability in cell media (e.g., check for serum protein binding via ultrafiltration) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites in cell lysates .
  • Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. What steps validate the absence of regioisomeric impurities in the final product?

  • Answer:

  • 2D NMR (NOESY/ROESY) : Detect spatial proximity between azetidine and triazole protons to confirm regiochemistry .
  • X-ray crystallography : Resolve crystal structures to unambiguously assign atom connectivity .
  • Ion mobility-MS : Differentiate isomers based on collision cross-section differences .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) to ensure batch-to-batch consistency .
  • Data archiving : Share raw NMR (FID files) and MS spectra in public repositories (e.g., Zenodo) for peer validation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。